N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with an amino-oxoethyl group and a methoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the amino-oxoethyl and methoxyphenyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- 5-(2-chlorophenyl)-1H-pyrazole-3-carboxamide
- 5-(2-nitrophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(2-amino-2-oxoethyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-20-11-5-3-2-4-8(11)9-6-10(17-16-9)13(19)15-7-12(14)18/h2-6H,7H2,1H3,(H2,14,18)(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAWWWCIVWIOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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